![molecular formula C25H25N3O4S2 B2807868 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 684231-69-4](/img/structure/B2807868.png)
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C25H25N3O4S2 and its molecular weight is 495.61. The purity is usually 95%.
BenchChem offers high-quality 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivity
- The compound is used in the synthesis of bioactive molecules, such as fluoro-substituted benzothiazoles, which have been screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
- It has been utilized in creating derivatives that demonstrate marked sedative action, high anti-inflammatory activity, selective cytotoxic effects on tumor cell lines, and antimicrobial action (Zablotskaya et al., 2013).
Anticancer Applications
- Derivatives of this compound have shown pro-apoptotic activity and have been evaluated as potential anticancer agents. They demonstrated effectiveness in inhibiting cancer cell growth in melanoma cell lines (Yılmaz et al., 2015).
- Another research highlighted its role in the synthesis of quinazoline derivatives, which were evaluated for their diuretic, antihypertensive, and anti-diabetic potential. Specific compounds exhibited potent activity comparable to existing pharmaceuticals (Rahman et al., 2014).
Structural and Chemical Studies
- The compound has been involved in structural and chemical studies to understand its conformational features and physicochemical properties. Such studies aid in correlating its biological results with structural characteristics (Akkurt et al., 2008).
Novel Synthesis Approaches
- Innovative synthesis methods using this compound have been developed, such as a visible-light-promoted reaction for synthesizing heterocyclic derivatives. These methods enhance efficiency and yield of the synthesis process (Liu et al., 2016).
Potential in Drug Development
- The compound is instrumental in the discovery of novel structures for PI3K inhibitors and anticancer agents. This includes the synthesis and evaluation of compounds with significant antiproliferative activities against various cancer cell lines (Shao et al., 2014).
Advanced Chemical Reactions
- The compound has been used in advanced chemical reactions, such as C-H bond insertion and catalyzed synthesis, demonstrating the versatility and applicability in organic chemistry (Qi et al., 2022).
Antimicrobial Screening
- It has been used in synthesizing novel compounds with potential antimicrobial activities. This involves combining it with other molecular structures to enhance its biodynamic properties (Jagtap et al., 2010).
Exploring Various Medical Applications
- The compound is used to create various derivatives that show potential as anticancer agents, with some demonstrating higher activity than established drugs (Ghorab et al., 2016).
properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-25(2)13-20-22(21(29)14-25)33-24(26-20)27-23(30)17-7-9-19(10-8-17)34(31,32)28-12-11-16-5-3-4-6-18(16)15-28/h3-10H,11-15H2,1-2H3,(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABPJDURLCUPBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)
![N-[[3-(4-methoxyphenyl)sulfonyloxazolidin-2-yl]methyl]-N''-o-anisyl-oxamide](/img/structure/B2807788.png)
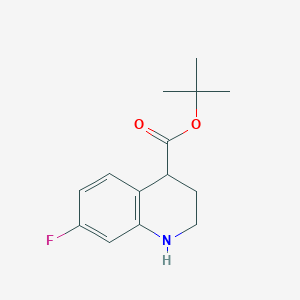
![4-{2,4-dioxo-3-[4-(piperazine-1-carbonyl)phenyl]imidazolidin-1-yl}-N-(oxan-4-yl)piperidine-1-carboxamide hydrochloride](/img/structure/B2807790.png)
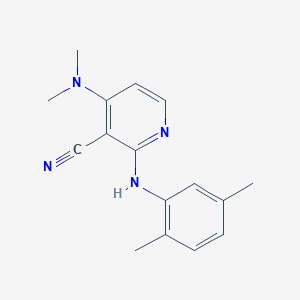
![N-(2-ethoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2807792.png)
![N-(3-methoxyphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2807793.png)
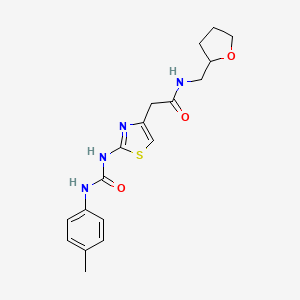
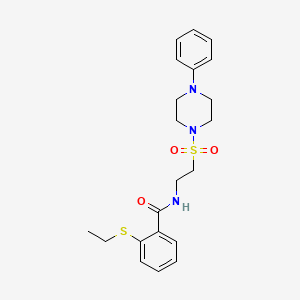
![{6-Chloro-4-[4-(2-ethoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2807800.png)
![2-(3,4-Dimethoxyphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2807801.png)
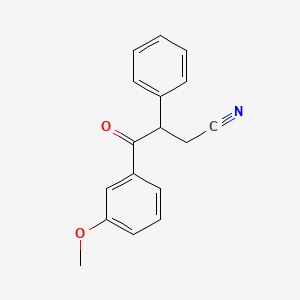

![(2S,4S)-9-(4-oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid](/img/structure/B2807805.png)